![molecular formula C21H30ClNO2Si B8453907 tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)
tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane is a complex organic compound with a unique structure that includes a tert-butyl group, a chloromethyl group, and a dimethylsilane group
Preparation Methods
The synthesis of tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane typically involves multiple steps. One common method involves the reaction of 3-(chloromethyl)-6-methyl-2-phenylmethoxypyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane depends on its specific application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction and the specific conditions used .
Comparison with Similar Compounds
Similar compounds to tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane include:
tert-Butyl 3-(chloromethyl)-4-methylphenylcarbamate: This compound has a similar chloromethyl group but differs in its overall structure and reactivity.
tert-Butyl 4-(chloromethyl)benzoate: Another compound with a chloromethyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C21H30ClNO2Si |
|---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C21H30ClNO2Si/c1-16-12-18(15-25-26(5,6)21(2,3)4)19(13-22)20(23-16)24-14-17-10-8-7-9-11-17/h7-12H,13-15H2,1-6H3 |
InChI Key |
YYSGKJXKNAVNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)

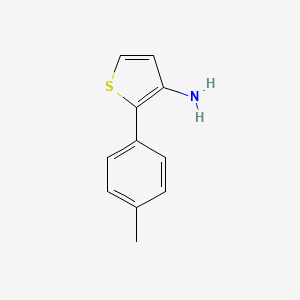

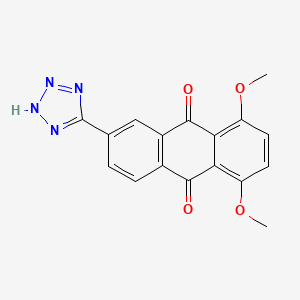
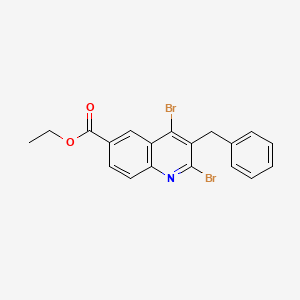
![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
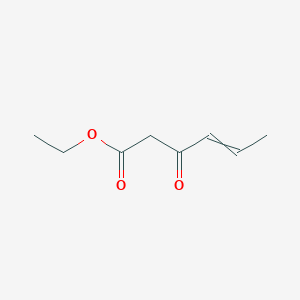
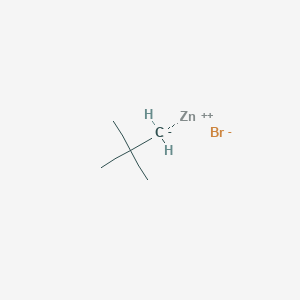
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)
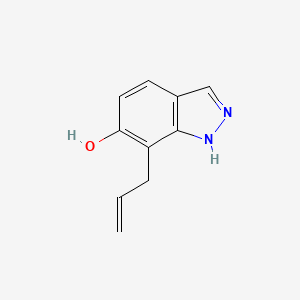
![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)
